molecular formula C23H24N4O3 B14990522 Butyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Butyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B14990522
M. Wt: 404.5 g/mol
InChI Key: XLARJAAUKQJSPR-UHFFFAOYSA-N
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Description

Butyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a benzodiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the benzodiazole moiety, followed by the formation of the pyrrole ring. The final step involves esterification to introduce the butyl benzoate group.

    Benzodiazole Formation: The benzodiazole moiety can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed by reacting the benzodiazole intermediate with an appropriate diketone under basic conditions.

    Esterification: The final esterification step involves reacting the intermediate with butyl alcohol in the presence of a strong acid catalyst to form the butyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Butyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, and it is being investigated for its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of Butyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets. The benzodiazole and pyrrole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which allows for unique interactions with biological targets and distinct chemical reactivity.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

butyl 4-[3-hydroxy-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H24N4O3/c1-3-4-11-30-23(29)15-6-8-16(9-7-15)27-13-19(28)20(21(27)24)22-25-17-10-5-14(2)12-18(17)26-22/h5-10,12,24,28H,3-4,11,13H2,1-2H3,(H,25,26)

InChI Key

XLARJAAUKQJSPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=C(N3)C=C(C=C4)C)O

Origin of Product

United States

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